molecular formula C8H7Cl3O2S B2977490 2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride CAS No. 1161945-63-6

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride

Cat. No. B2977490
M. Wt: 273.55
InChI Key: XEJVDLVXIOIKQT-UHFFFAOYSA-N
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Patent
US09145380B2

Procedure details

Thionyl chloride (1.15 mL, 15.83 mmol) was added dropwise to a suspension of sodium 2-(3,4-dichloro-phenyl)-ethanesulfonate (3.17 g, 11.47 mmol) in a mixture of anhydrous benzene (50 mL) and anhydrous N,N-dimethylformamide (1 mL) at 0° C. The reaction mixture was allowed to warm slowly to room temperature and was then heated at 80° C. for 18 hours. The reaction mixture was cooled to room temperature and filtered through a pad of Celite. The solids were washed with benzene and the combined filtrates were concentrated in vacuo. The residue was taken up in hexane and the resulting suspension was heated at 50° C. for 30 min. After cooling to room temperature, a solid was collected by filtration to give 2.20 g (70% yield) of the title compound.
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
sodium 2-(3,4-dichloro-phenyl)-ethanesulfonate
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][S:15]([O-:18])(=O)=[O:16])[CH:9]=[CH:10][C:11]=1[Cl:12].[Na+].C1C=CC=CC=1>CN(C)C=O>[Cl:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][S:15]([Cl:3])(=[O:18])=[O:16])[CH:9]=[CH:10][C:11]=1[Cl:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
sodium 2-(3,4-dichloro-phenyl)-ethanesulfonate
Quantity
3.17 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CCS(=O)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heated at 80° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The solids were washed with benzene
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated at 50° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
a solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CCS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.